6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
CAS No.: 111789-90-3
Cat. No.: VC21317939
Molecular Formula: C11H12N4O3
Molecular Weight: 248.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111789-90-3 |
|---|---|
| Molecular Formula | C11H12N4O3 |
| Molecular Weight | 248.24 g/mol |
| IUPAC Name | 3-(4-amino-3-nitrophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C11H12N4O3/c1-6-4-10(16)13-14-11(6)7-2-3-8(12)9(5-7)15(17)18/h2-3,5-6H,4,12H2,1H3,(H,13,16) |
| Standard InChI Key | QABZKECKKQKKQZ-UHFFFAOYSA-N |
| SMILES | CC1CC(=O)NN=C1C2=CC(=C(C=C2)N)[N+](=O)[O-] |
| Canonical SMILES | CC1CC(=O)NN=C1C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Formula and Weight
The molecular formula of 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is , with a molecular weight of 248.24 g/mol . This relatively moderate molecular weight facilitates its solubility in polar solvents and interaction with biological membranes.
Structural Representation
The compound's structure includes a pyridazinone ring substituted at position 6 with a nitrophenyl group bearing an amino substituent at position 4. Additionally, a methyl group is attached at position 5 on the pyridazinone ring . The structural formula can be represented using SMILES notation as follows: .
Physicochemical Characteristics
The compound exhibits several notable physicochemical properties:
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Melting Point: The melting point typically ranges between 98°C and 104°C .
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Solubility: It demonstrates good solubility in protic polar solvents such as ethanol and methanol due to its polar functional groups.
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Density: The density is approximately 1.33 g/cm³ .
These properties influence its behavior during synthesis and application in various fields.
Synthesis Pathways
General Methods for Pyridazinone Synthesis
The synthesis of pyridazinones generally involves condensation reactions or cyclization processes using hydrazine derivatives as precursors . Specifically for the compound under investigation:
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Precursor Selection: Arylhydrazones serve as key intermediates.
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Cyclization Reaction: Cyclization occurs under acidic or basic conditions to form the pyridazinone ring system .
Specific Synthesis of 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
The synthesis involves:
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Reaction Setup: Aryl hydrazine reacts with nitrobenzene derivatives under controlled temperature conditions.
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Catalyst Utilization: Zinc chloride () or ionic liquids such as are used as catalysts for environmental compatibility .
This synthesis pathway ensures high yields and purity while minimizing toxic byproducts.
Biological Activities
Pharmacological Properties
Pyridazinone derivatives are renowned for their diverse biological activities:
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Anti-inflammatory Activity: The presence of nitro groups enhances anti-inflammatory efficacy by modulating inflammatory pathways .
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Analgesic Effects: Amino-substituted pyridazinones exhibit significant analgesic activity comparable to reference drugs like aspirin .
Mechanism of Action
The mechanisms underlying these activities involve:
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Enzyme Inhibition: Interaction with cyclooxygenase enzymes (COX) reduces prostaglandin synthesis.
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Receptor Binding: Hydrogen bonding between amino groups and biological receptors enhances specificity.
Comparative Studies
A comparative analysis of related compounds reveals that derivatives with similar substitutions exhibit consistent pharmacological profiles but vary in potency depending on the electronic effects of substituents .
Applications
Pharmaceutical Applications
The compound holds promise in pharmaceutical formulations due to its anti-inflammatory and analgesic properties:
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Drug Development: It serves as a scaffold for designing new therapeutics targeting inflammatory diseases.
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Combination Therapy: Its compatibility with other active ingredients enhances therapeutic efficacy.
Agrochemical Applications
Pyridazinones also find applications in agriculture:
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